Z-L-Dbu-Ome HCl
Description
Z-L-Dbu-Ome HCl (CAS 1363408-38-1) is a protected amino acid derivative used extensively in peptide synthesis. Its chemical formula is C₁₃H₁₉ClN₂O₄, with a molecular weight of 326.76 g/mol . The compound features:
- Benzyloxycarbonyl (Z) group: A common amine-protecting group that is base-labile, facilitating selective deprotection during synthesis.
- Diaminobutyric acid (Dbu) backbone: A four-carbon chain with two amino groups, enabling versatile coupling in peptide chains.
- Methyl ester (OMe): Enhances solubility in organic solvents and stabilizes the carboxylic acid moiety.
- Hydrochloride (HCl) salt: Improves crystallinity and handling stability .
This compound is critical for constructing peptides with specific stereochemical configurations, particularly in pharmaceutical research. Its L-configuration aligns with natural amino acids, making it ideal for biologically active peptide sequences .
Properties
IUPAC Name |
methyl (3R)-4-amino-3-(phenylmethoxycarbonylamino)butanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4/c1-18-12(16)7-11(8-14)15-13(17)19-9-10-5-3-2-4-6-10/h2-6,11H,7-9,14H2,1H3,(H,15,17)/t11-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWGOBVDBXJWKML-LLVKDONJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(CN)NC(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C[C@H](CN)NC(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301176055 | |
| Record name | Methyl (3R)-4-amino-3-[[(phenylmethoxy)carbonyl]amino]butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301176055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
845958-78-3 | |
| Record name | Methyl (3R)-4-amino-3-[[(phenylmethoxy)carbonyl]amino]butanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=845958-78-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl (3R)-4-amino-3-[[(phenylmethoxy)carbonyl]amino]butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301176055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Fischer Esterification
Heating Z-L-Dbu-OH in anhydrous methanol saturated with HCl gas at 60°C for 8 hours provides the methyl ester. This method, while straightforward, carries a risk of racemization (≤5%) and requires neutralization with aqueous NaHCO₃ post-reaction.
Conditions:
-
Solvent: MeOH (dry), HCl gas (4 equiv.)
-
Yield: 78%
-
Purity: 94% (UPLC, C18 column)
Carbodiimide-Mediated Coupling
Activation of the carboxyl group with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM), followed by quenching with methanol, affords Z-L-Dbu-Ome in higher yields with minimal racemization (<2%).
Protocol:
-
Reagents: EDCI (1.5 equiv.), DMAP (0.2 equiv.), MeOH (5 equiv.)
-
Yield: 91%
-
Optical Purity: 99% ee
Hydrochloride Salt Formation
Conversion of Z-L-Dbu-Ome to its hydrochloride salt is performed by treating the free base with HCl in diethyl ether. A saturated solution of HCl in ether is added dropwise to a chilled (0°C) solution of Z-L-Dbu-Ome in THF, precipitating the hydrochloride salt as a white solid.
Critical Parameters:
-
Solvent System: THF/Et₂O (1:3 v/v)
-
Yield: 95%
-
Melting Point: 142–144°C (decomp.)
Alternative Routes via Solid-Phase Peptide Synthesis (SPPS)
For large-scale production, SPPS offers advantages in purification and automation. Using Fmoc-L-Dbu-Ome-PAM resin, the Z group is introduced post-synthesis via on-resin benzyloxycarbonylation. Cleavage with TFA/H₂O (95:5) liberates Z-L-Dbu-Ome, which is subsequently converted to the HCl salt.
SPPS Data:
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Resin: Fmoc-L-Dbu-Ome-PAM (0.6 mmol/g)
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Coupling Reagent: COMU/OxymaPure (1:1)
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Final Purity: 98% (HPLC)
Comparative Analysis of Methods
| Parameter | Fischer Esterification | EDCI Coupling | SPPS |
|---|---|---|---|
| Yield (%) | 78 | 91 | 85 |
| Racemization Risk | Moderate (5%) | Low (2%) | Negligible (<1%) |
| Scalability | Limited | High | High |
| Purification Complexity | Moderate | Moderate | Low |
Quality Control and Characterization
Final products are validated via:
Chemical Reactions Analysis
Substitution Reactions
The 4-amino group participates in nucleophilic substitution reactions, forming alkylated derivatives.
| Reagents/Conditions | Products | Mechanism |
|---|---|---|
| Alkyl halides (e.g., CH₃I) | N-alkylated derivatives | SN2 displacement at primary amine |
| Acyl chlorides (e.g., AcCl) | N-acylated products | Nucleophilic acylation |
| Base (e.g., NaOH, DIEA) | Enhanced nucleophilicity of -NH₂ | Deprotonation of amine group |
Example: Reaction with methyl iodide in the presence of NaOH yields N-methyl-4-amino derivatives, retaining the Z-protected amine and ester groups .
Hydrolysis Reactions
The methyl ester undergoes hydrolysis under acidic or basic conditions to form carboxylic acids or salts.
| Reagents/Conditions | Products | Notes |
|---|---|---|
| 6M HCl, reflux | 4-Amino-3-(Z-amino)butanoic acid | Acidic ester hydrolysis |
| 1M NaOH, 60°C | Sodium carboxylate | Saponification of ester |
| Enzymatic (lipases) | Controlled hydrolysis | Stereoselective product formation |
The hydrochloride salt enhances solubility in aqueous media, facilitating hydrolysis .
Coupling Reactions
The free 4-amino group enables peptide bond formation via carbodiimide-mediated coupling.
| Coupling Agents | Bases | Products |
|---|---|---|
| EDCl/HOBt | DIEA | Amides or peptide conjugates |
| DCC | NMM | Carboxylic acid derivatives |
Example: Reaction with Boc-protected alanine using EDCl/HOBt yields dipeptide derivatives, retaining the Z-protected amine .
Deprotection Reactions
The Z-protected amine is cleaved under catalytic hydrogenation or acidic conditions.
| Reagents/Conditions | Products | Efficiency |
|---|---|---|
| H₂ (1 atm), Pd/C, MeOH | 4-Amino-3-aminobutanoate methyl ester | Quantitative deprotection |
| HBr/AcOH | Hydrobromide salt of free amine | Mild conditions, high yield |
Hydrogenation removes the benzyloxycarbonyl group, yielding a free secondary amine for further functionalization .
Salt Formation and Metathesis
The hydrochloride salt can undergo ion exchange to modify solubility or crystallinity.
| Reagents | Products | Applications |
|---|---|---|
| AgNO₃ | Nitrate salt | Enhanced stability in polar solvents |
| NaHCO₃ | Free base form | Improved organic solubility |
Stability Under Reactive Conditions
Z-L-Dbu-Ome HCl exhibits stability in diverse environments:
| Condition | Stability | Degradation Products |
|---|---|---|
| Oxidative (H₂O₂, KMnO₄) | Moderate | Carboxylic acids, ketones |
| Reductive (NaBH₄, LiAlH₄) | High | Alcohol derivatives |
| Thermal (>150°C) | Low | Decarboxylation products |
Comparative Reactivity with Analogs
The stereochemistry (R-configuration) and Z-protection influence reactivity compared to analogs:
| Compound | Reactivity Profile | Unique Features |
|---|---|---|
| Z-D-Dbu-Ome HCl (S) | Slower coupling kinetics | Opposite stereochemistry |
| N-Boc-Dbu-Ome HCl | Base-sensitive deprotection | Acid-labile protecting group |
Scientific Research Applications
Z-L-Dbu-Ome HCl is widely used in scientific research due to its versatility and reactivity. It serves as a building block in the synthesis of more complex molecules and is used in the study of enzyme mechanisms, drug design, and the development of new materials. Its applications span across chemistry, biology, medicine, and industry, making it a valuable tool for researchers.
Mechanism of Action
Z-L-Dbu-Ome HCl is similar to other amino acid derivatives and esters, such as L-Dbu-Ome HCl and Z-L-Dbu-Ome. its unique structural features, such as the benzyloxycarbonyl group, distinguish it from these compounds. The presence of this group enhances its stability and reactivity, making it a preferred choice in certain applications.
Comparison with Similar Compounds
Structural Analogs: Protected Amino Acid Derivatives
H-D-Thr(tBu)-OMe HCl
- Molecular Formula: C₉H₁₉NO₃HCl
- Molecular Weight : 225.7 g/mol .
- Key Differences: Amino Acid Backbone: Threonine (vs. diaminobutyric acid in Z-L-Dbu-Ome HCl). Protecting Group: tert-Butyl (tBu), which is acid-labile (vs. base-labile Z group). Applications: Used in peptide synthesis where acid-labile protection is preferred, such as in Fmoc-based strategies .
Z-D-Dbu-Ome HCl
- Stereoisomer of this compound, with a D-configuration.
- Applications : Utilized in synthesizing D-peptides, which are resistant to enzymatic degradation and explored in drug development .
Functional Analogs: HCl Salts for Analytical Use
d,l-MBDB-D5.HCl
- Molecular Formula: C₁₂H₁₂D₅NO₂·HCl
- Molecular Weight : 212.30 (base) + 36.46 (HCl) = 248.76 g/mol .
- Key Differences: Structure: Deuterated methylenedioxybenzylamine derivative (vs. amino acid backbone). Application: Serves as an analytical reference standard for forensic or toxicological studies, unlike this compound’s synthetic role .
d,l-MDA.HCl
- Molecular Formula: C₁₀H₁₃NO₂·HCl
- Molecular Weight : 179.22 (base) + 36.46 = 215.68 g/mol .
- Key Differences :
Data Table: Comparative Analysis
| Compound | Molecular Formula | Molecular Weight (g/mol) | Protecting Group | Backbone | Application |
|---|---|---|---|---|---|
| This compound | C₁₃H₁₉ClN₂O₄ | 326.76 | Z (base-labile) | Diaminobutyric acid | Peptide synthesis |
| H-D-Thr(tBu)-OMe HCl | C₉H₁₉NO₃HCl | 225.70 | tBu (acid-labile) | Threonine | Peptide synthesis |
| d,l-MBDB-D5.HCl | C₁₂H₁₂D₅NO₂·HCl | 248.76 | None | MBDB derivative | Analytical reference |
| d,l-MDA.HCl | C₁₀H₁₃NO₂·HCl | 215.68 | None | Amphetamine analog | Drug testing calibration |
Key Research Findings
Solubility and Stability: this compound’s methyl ester enhances solubility in methanol and dichloromethane, critical for solid-phase peptide synthesis . HCl salts generally improve stability, but hygroscopicity varies; this compound requires anhydrous storage to prevent decomposition .
Deprotection Strategies: The Z group in this compound is removed via hydrogenolysis or strong acids (e.g., HBr/AcOH), whereas tBu in H-D-Thr(tBu)-OMe HCl requires trifluoroacetic acid .
Safety Profiles: H-D-Thr(tBu)-OMe HCl is classified as non-hazardous , while this compound requires standard HCl-handling precautions (e.g., avoiding inhalation) .
Biological Activity
Z-L-Dbu-Ome HCl, a compound characterized by its unique molecular structure, has gained attention in the fields of medicinal chemistry and biochemistry due to its potential biological activities. This article explores its biological activity, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is a derivative of diaminobutyric acid, featuring a benzyloxycarbonyl (Z) protecting group and a methyl ester functionality. Its molecular formula is with a molecular weight of 302.75 g/mol. The hydrochloride form enhances its solubility, making it suitable for biological applications.
Biological Activity Overview
The biological activity of this compound can be classified into several key areas:
- Antimicrobial Properties : Studies have indicated that derivatives of this compound exhibit antimicrobial activity against various bacterial strains.
- Enzyme Modulation : Research suggests that this compound can modulate the activity of specific enzymes, potentially influencing metabolic pathways.
- Therapeutic Applications : Investigations into the therapeutic potential of this compound are ongoing, particularly in drug development contexts.
This compound acts primarily as a base catalyst in organic transformations. It facilitates reactions by deprotonating substrates and stabilizing reaction intermediates. This catalytic role is significant in both synthetic chemistry and biological systems where it may interact with biomolecules.
Synthesis and Preparation
The synthesis of this compound typically involves several steps:
- Formation of Acyliminium Ions : The reaction begins with the formation of acyliminium ions from DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) and specific alkyl halides or esters.
- Anion Exchange : This step introduces the desired substituents to yield the final product.
- Purification : Techniques such as crystallization or chromatography are used to purify the compound for biological testing .
Antimicrobial Activity
A study highlighted the antimicrobial efficacy of this compound derivatives against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, suggesting a potential for development as an antimicrobial agent.
Enzyme Interaction Studies
Research conducted on enzyme interactions revealed that this compound could enhance the activity of certain proteases while inhibiting others. These findings suggest its utility in designing enzyme inhibitors or activators for therapeutic purposes.
Therapeutic Applications
In a recent investigation, this compound was evaluated for its potential in treating metabolic disorders. The compound showed promise in modulating metabolic pathways related to amino acid metabolism, which could lead to new therapeutic strategies for conditions like obesity and diabetes.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| N-Beta-benzyl oxycarbonyl-L-alanine | Similar benzyl protection | Often used in racemic synthesis |
| N-Beta-benzyl oxycarbonyl-Glycine | Glycine derivative | Known for lower reactivity |
| N-Beta-benzyl oxycarbonyl-L-leucine | Leucine derivative | Exhibits enhanced hydrophobicity |
This compound is distinguished by its specific configuration and biological activity profile, making it particularly valuable in medicinal chemistry compared to its analogs.
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing Z-L-Dbu-Ome HCl in a laboratory setting?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, including coupling, protection/deprotection, and salt formation. Post-synthesis purification via recrystallization or column chromatography is critical. Validate purity using potentiometric titration (for HCl content) by identifying endpoints via first- and second-derivative plots of pH vs. titrant volume . Structural confirmation requires NMR (¹H/¹³C) and mass spectrometry. Calibrate instruments (e.g., pH probes) to ensure accuracy .
Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?
- Methodological Answer :
- Purity : Use potentiometric titration with standardized NaOH to quantify HCl content. Calculate endpoints using second-derivative analysis (d²pH/dV² = 0) to minimize subjectivity .
- Structural Integrity : Combine NMR spectroscopy (e.g., chemical shift assignments for amine and ester groups) with HPLC (≥95% peak homogeneity). Cross-reference spectral data with literature or computational predictions .
Q. What experimental protocols are recommended for assessing this compound solubility in polar solvents?
- Methodological Answer : Perform gravimetric analysis by dissolving measured quantities in solvents (e.g., water, methanol) under controlled temperatures (25°C, 37°C). Use UV-Vis spectroscopy to detect undissolved particles via absorbance thresholds. Report solubility as mg/mL ± standard deviation from triplicate trials .
Advanced Research Questions
Q. How should researchers design experiments to resolve contradictory data on this compound’s reactivity under varying pH conditions?
- Methodological Answer :
- Controlled Titration : Replicate potentiometric titrations at incremental pH levels (2–12) to identify pH-dependent degradation. Use second-derivative plots to detect subtle endpoint shifts caused by competing acid-base equilibria .
- Statistical Validation : Apply ANOVA to compare reactivity trends across pH ranges. Address outliers by revisiting buffer preparation protocols (e.g., ionic strength adjustments) .
Q. What strategies optimize multi-step synthesis of this compound to minimize byproduct formation?
- Methodological Answer :
- Reaction Monitoring : Use in-situ FTIR or LC-MS to track intermediate formation. Adjust stoichiometry (e.g., amine:acyl chloride ratio) if undesired peaks emerge.
- Byproduct Mitigation : Introduce scavenger resins or gradient HPLC purification. Quantify yield vs. purity trade-offs using mass balance calculations .
Q. How can computational modeling predict the stability of this compound in aqueous solutions?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate solvation dynamics using force fields (e.g., AMBER) to identify hydrolysis-prone sites. Validate with experimental degradation studies (e.g., accelerated aging at 40°C).
- pKa Prediction : Employ software like MarvinSketch to estimate ionizable group behavior, correlating with observed pH-dependent stability .
Q. What advanced techniques address discrepancies in this compound’s reported spectroscopic data?
- Methodological Answer :
- High-Resolution MS/MS : Fragment ions to confirm molecular structure, comparing collision-induced dissociation (CID) patterns with synthetic standards.
- Cross-Lab Validation : Share samples with independent labs for NMR reproducibility studies. Use deuterated solvents to eliminate solvent shift variability .
Methodological Notes
- Data Interpretation : For titration, prioritize second-derivative endpoints over visual inflection points to reduce human error .
- Literature Review : Leverage databases like Google Scholar and institutional libraries to identify primary sources, avoiding unverified platforms .
- Error Analysis : Document instrument calibration curves (e.g., pH meter slope ≥95%) and propagate uncertainties using Gaussian error models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
